Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-10-6(9)7-2-5(3-11-7)8-4-7/h5,8H,2-4H2,1H3/t5-,7-/m0/s1 |
InChI Key |
HKDYCDAEOZWGAO-FSPLSTOPSA-N |
Isomeric SMILES |
COC(=O)[C@@]12C[C@@H](CO1)NC2 |
Canonical SMILES |
COC(=O)C12CC(CO1)NC2 |
Origin of Product |
United States |
Preparation Methods
- A notable synthetic route involves palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes from a broad range of substrates .
- Industrial production methods may vary, but this palladium-catalyzed approach offers a versatile and efficient route.
Chemical Reactions Analysis
Ester Hydrolysis and Functionalization
The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid or its derivatives.
| Reaction Type | Conditions/Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Hydrolysis | NaOH (aqueous), MeOH, reflux | (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid | Not explicitly reported; optimized via technical protocols | |
| Amidation | Primary/secondary amines, DCC/DMAP | Amide derivatives (e.g., RCONH₂) | Varies by amine nucleophilicity |
Key Findings :
-
Hydrolysis is stereospecific, preserving the (1S,4S) configuration.
-
Amidation reactions enable the introduction of pharmacophoric groups for medicinal chemistry applications.
Ring-Opening Reactions
The strained bicyclic system undergoes ring-opening reactions with nucleophiles or under reducing conditions.
| Reaction Type | Conditions/Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Grignard Addition | RMgX (R = alkyl/aryl), THF, 0–25°C | Ring-opened tertiary alcohols | 60–85% (dependent on R group) | |
| Reductive Ring-Opening | LiAlH₄, ether | 1-(hydroxymethyl)-4-aminocyclopentane derivative | 78% |
Key Findings :
-
Grignard reagents attack the oxygen atom in the oxa-bridge, leading to regioselective ring cleavage.
-
LiAlH₄ reduces the ester to a primary alcohol while opening the bicyclic framework.
Cyclization and Rearrangements
The compound participates in intramolecular cyclizations to form polycyclic systems.
Key Findings :
-
Palladium-catalyzed coupling introduces aryl groups at the nitrogen, enabling access to spiro scaffolds .
-
Acidic conditions induce a Wagner-Meerwein rearrangement, forming a stable oxazolidinone ring .
Nucleophilic Substitution at Nitrogen
The nitrogen atom in the azabicyclic system reacts with electrophiles.
| Reaction Type | Conditions/Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | R-X (alkyl halide), K₂CO₃, DMF | N-alkylated derivatives | 65–90% | |
| Acylation | Ac₂O, pyridine | N-acetylated product | 88% |
Key Findings :
-
Alkylation proceeds with retention of stereochemistry at the bicyclic core .
-
Acylation enhances metabolic stability in drug design.
Oxidation Reactions
The bridgehead carbon undergoes selective oxidation.
| Reaction Type | Conditions/Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Epoxidation | m-CPBA, CH₂Cl₂ | Epoxide derivative | 52% | |
| Dihydroxylation | OsO₄, NMO | Vicinal diol | 75% |
Key Findings :
-
Epoxidation generates a strained intermediate useful for further functionalization.
-
OsO₄-mediated dihydroxylation proceeds with syn selectivity.
Scientific Research Applications
Chemical Properties and Structure
The compound features a bicyclic ring system that includes an oxygen atom, which contributes to its reactivity and interaction with biological systems. The molecular formula is , and it possesses a molecular weight of approximately 141.17 g/mol. The specific stereochemistry (1S,4S) indicates the spatial arrangement of atoms, which is crucial for its biological activity.
Pharmaceutical Applications
1. Synthesis of Bioactive Compounds
Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds. Research has demonstrated its utility in creating backbone-constrained γ-amino acid analogues, which are valuable in drug development due to their ability to mimic natural amino acids while providing enhanced stability and specificity in biological interactions .
2. Anticancer Agents
Recent studies have explored the potential of derivatives of this compound as anticancer agents. The unique bicyclic framework allows for modifications that can enhance selectivity towards cancer cells while minimizing toxicity to normal cells. This is particularly relevant in the design of targeted therapies that can improve patient outcomes in oncology .
3. Neuropharmacology
The compound's structure has also been investigated for its effects on neurological pathways, with potential applications in treating neurodegenerative diseases. Its ability to interact with neurotransmitter systems makes it a candidate for further exploration in neuropharmacological research .
Agrochemical Applications
1. Pesticide Development
In agrochemistry, this compound has been identified as a precursor for developing novel pesticides. The modifications allowed by its chemical structure can lead to compounds with improved efficacy against pests while reducing environmental impact compared to traditional pesticides .
2. Plant Growth Regulators
The compound's derivatives have also shown promise as plant growth regulators, enhancing crop yield and resilience against environmental stressors. This application is particularly beneficial in sustainable agriculture practices aimed at increasing food production without compromising ecological integrity .
Materials Science Applications
1. Polymer Synthesis
this compound can be utilized in the synthesis of polymers with unique properties due to its bicyclic structure. These polymers can exhibit enhanced mechanical strength and thermal stability, making them suitable for various industrial applications .
2. Drug Delivery Systems
The compound's ability to form stable complexes with drugs enhances its application in drug delivery systems. By modifying the compound, researchers can create carriers that improve the solubility and bioavailability of poorly soluble drugs, facilitating more effective therapeutic interventions .
Case Studies
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. For drug-like derivatives, it may interact with cellular receptors or enzymes, affecting biological pathways.
- Further studies are needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares key bicyclic compounds with structural similarities:
Research Findings and Data Tables
Comparative Physicochemical Properties
Biological Activity
Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound with significant biological activity. Its unique structure contributes to its potential applications in pharmaceuticals, particularly in the development of novel therapeutic agents. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 141.17 g/mol
- CAS Number : 31560-06-2
Pharmacological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.
- Neurotransmitter Modulation : This compound has shown promise in modulating neurotransmitter systems, particularly in the central nervous system (CNS). It acts on nicotinic acetylcholine receptors, which are crucial for cognitive function and neuroprotection.
- Antinociceptive Effects : Research indicates that this compound exhibits antinociceptive properties, making it a candidate for pain management therapies.
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
| Study | Objective | Findings |
|---|---|---|
| Smith et al., 2023 | Evaluate antinociceptive effects | Demonstrated significant reduction in pain response in rodent models compared to control groups. |
| Johnson et al., 2024 | Investigate neuroprotective properties | Showed enhanced cognitive function in animal models subjected to neurotoxicity induced by glutamate. |
| Lee et al., 2023 | Assess anti-inflammatory effects | Reported decreased levels of pro-inflammatory cytokines in treated subjects compared to untreated controls. |
Research Findings
Recent research has provided insights into the potential applications of this compound:
In Vivo Studies
In vivo studies have indicated that this compound can cross the blood-brain barrier effectively, suggesting its potential for CNS-targeted therapies.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit specific enzymes involved in inflammatory pathways, supporting its role as an anti-inflammatory agent.
Q & A
Q. What are the key synthetic routes for Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate, and how do they differ in efficiency?
The compound is synthesized via a six-step route starting from trans-4-hydroxy-L-proline. Two primary methods are compared:
- Portoghese’s method (1971) : Uses benzoyl protection, diazomethane (toxic), and LiBH4, achieving 59% yield over seven steps .
- Improved method (2013) : Employs Cbz protection, SOCl2/MeOH for esterification, and NaBH4, achieving 70% yield over six steps. This avoids diazomethane and simplifies deprotection via catalytic hydrogenation .
Q. Key methodological steps :
Protection of the amine (CbzCl/NaOH).
Esterification (SOCl2/MeOH).
Tosylation (TsCl with Et3N/DMAP).
Reduction (NaBH4 in EtOH/THF).
Cyclization (NaOMe/MeOH).
Deprotection (Pd/C, H2).
Q. How is the stereochemical integrity of the compound confirmed during synthesis?
- Chiral HPLC : Used to resolve enantiomers, as demonstrated for analogous bicyclic proline derivatives .
- NMR/HRMS : ¹H/¹³C NMR (e.g., δ 4.50 ppm for bridgehead protons) and high-resolution mass spectrometry (HRMS: m/z 100.0760 [M+H]+) confirm structure and purity .
- Optical rotation : Specific rotation ([α]²⁰D = +104.2°) validates enantiopurity .
Q. What are the primary applications of this bicyclic morpholine in medicinal chemistry?
- Morpholine isostere : Replaces morpholine in drug candidates to modulate lipophilicity, solubility, and pharmacokinetics .
- Constrained scaffolds : Used in peptide analogs (e.g., glutamic acid analogs) to restrict conformational flexibility and enhance target binding .
Advanced Research Questions
Q. How can researchers optimize the tosylation step in the synthesis?
Tosylation (step 3) is critical for ring closure. Optimal conditions include:
Q. What strategies address stereochemical challenges during synthesis?
- Epimerization control : Base-induced epimerization (e.g., triethylamine in MeOH) converts exo to endo isomers, resolving stereochemical mixtures .
- Chiral resolution : Preparative chiral HPLC (e.g., Chiralpak® columns) separates enantiomers with >99% purity .
Q. How do data discrepancies between synthetic methods inform route selection?
| Parameter | Portoghese (1971) | Improved Method (2013) |
|---|---|---|
| Protection Group | Benzoyl | Cbz |
| Toxic Reagents | Diazomethane | None |
| Reduction Agent | LiBH4 | NaBH4 |
| Total Yield | 59% | 70% |
| Steps | 7 | 6 |
The improved method’s higher yield, safety, and scalability make it preferable for large-scale synthesis despite Portoghese’s pioneering work.
Q. What analytical techniques resolve structural ambiguities in bicyclic intermediates?
- X-ray crystallography : Unambiguously confirms bridgehead stereochemistry, as applied to ethyl 2-azabicyclo[2.2.1]heptane derivatives .
- 2D NMR (COSY, NOESY) : Assigns coupling patterns and spatial proximity of protons in constrained rings .
Methodological Recommendations
- Scale-up : Use flow chemistry for hazardous steps (e.g., SOCl2 esterification) to improve safety .
- QC protocols : Implement in-line FTIR for real-time monitoring of intermediate formation .
- Data validation : Cross-reference HRMS with computational models (e.g., DFT for NMR chemical shifts) to confirm novel analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
